Home > Products > Screening Compounds P63410 > 4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide
4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide - 941926-09-6

4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Catalog Number: EVT-3092302
CAS Number: 941926-09-6
Molecular Formula: C20H13F2N3OS
Molecular Weight: 381.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

4‐Fluoro‐N‐[4‐(pyridin‐4‐yl)thia­zol‐2‐yl]benzamide

Compound Description: This compound is a potent fungicidal agent. [] Its crystal structure reveals weak intermolecular C—H⋯N and N—H⋯N hydrogen bonds. [] The molecule exhibits a dihedral angle of 4.3° between the pyridine and thiazole rings, and 19.5° between the benzene and thiazole rings. []

N-Ethyl-2-[(6-methoxy-pyridin-3-yl)-(toluene-2-sulfonyl)-amino]-N-pyridin-3-ylmethyl-acetamide (EMPA)

Compound Description: EMPA is a selective antagonist for the orexin 2 receptor (OX2), involved in regulating arousal and sleep-wake cycles. [, ] It exhibits high affinity for the OX2 receptor and completely blocks the effect of orexin-A on slow-firing of ventral tegmental area dopaminergic neurons. []

1-(5-(2-fluoro-phenyl)-2-methyl-thiazol-4-yl)-1-((S)-2-(5-phenyl-(1,3,4)oxadiazol-2-ylmethyl)-pyrrolidin-1-yl)-methanone (SB-674042)

Compound Description: SB-674042 is a selective antagonist for the orexin 1 receptor (OX1). [] It exhibits high affinity for OX1 and shares several crucial residues in its binding site with almorexant. []

Almorexant

Compound Description: Almorexant is a dual antagonist for both orexin receptors, OX1 and OX2. [, ] It effectively promotes sleep in animals and humans without disrupting sleep architecture. [] Almorexant demonstrates high affinity for both receptors, with a particularly slow dissociation rate from OX2. []

2-((1E,3E)-4-(6-(methylamino)pyridin-3-yl)buta-1,3-dienyl)benzo[d]thiazol-6-ol ([11C]PBB3)

Compound Description: [11C]PBB3 is a positron emission tomography (PET) tracer used for in vivo imaging of tau pathologies in the human brain. [] Its use is limited by rapid in vivo metabolism and short half-life. []

1-fluoro-3-((2-((1E,3E)-4-(6-(methylamino)pyridine-3-yl)buta-1,3-dien-1-yl)benzo[d]thiazol-6-yl)oxy)propan-2-ol ([18F]PM-PBB3)

Compound Description: [18F]PM-PBB3 is a PET tracer developed to overcome the limitations of [11C]PBB3, offering longer half-life and improved metabolic stability for imaging tau pathologies. []

(E)-N-(4-amino-6-fluoro-[1,1'-biphenyl]-3-yl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (7i)

Compound Description: This compound is a histone deacetylases (HDACs) inhibitor designed as a derivative of chidamide. It exhibits potent antiproliferative activity against Jurkat cells with an IC50 of 3.29 μmol/L. []

(E)-N-(2-amino-4-fluoro-5-(thiophen-2-yl)phenyl)-4-((3-(pyridin-3-yl)acrylamido)methyl)benzamide (7j)

Compound Description: This compound is another chidamide derivative designed as an HDAC inhibitor. It demonstrates potent antiproliferative activity against Jurkat cells with an IC50 of 2.59 μmol/L. []

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

Compound Description: VUF10472/NBI-74330 is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative that acts as a noncompetitive antagonist at the chemokine receptor CXCR3. [] It exhibits slightly lower affinity for rodent CXCR3 compared to primate CXCR3 and acts as a full inverse agonist at the constitutively active CXCR3 mutant N3.35A. []

N-1R-[3-(4-ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl-N-pyridin-3-ylmethyl-2-(4-trifluoromethoxy-phenyl)-acetamide (VUF10085/AMG-487)

Compound Description: VUF10085/AMG-487, similar to VUF10472/NBI-74330, is a 3H-pyrido[2,3-d]pyrimidin-4-one derivative acting as a noncompetitive antagonist at CXCR3. [] It demonstrates slightly lower affinity for rodent CXCR3 compared to primate CXCR3 and functions as a full inverse agonist at the CXCR3 mutant N3.35A. []

decanoic acid {1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834)

Compound Description: VUF5834 is a 3H-quinazolin-4-one derivative that acts as a noncompetitive antagonist at CXCR3. [] It exhibits slightly lower affinity for rodent CXCR3 compared to primate CXCR3 and acts as a full inverse agonist at the CXCR3 mutant N3.35A. []

1,3-bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132)

Compound Description: VUF10132 is an imidazolium compound that acts as a noncompetitive antagonist at CXCR3. [] It exhibits slightly lower affinity for rodent CXCR3 compared to primate CXCR3 and acts as a full inverse agonist at the CXCR3 mutant N3.35A. []

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl] tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

Compound Description: TAK-779 is a quaternary ammonium anilide that acts as a noncompetitive antagonist at CXCR3. [] Unlike other compounds tested, it shows weak partial inverse agonism at the CXCR3 mutant N3.35A, suggesting a different mode of interaction with CXCR3. []

N-【3-fluoro-4-【{ 2-[5-( trifluoromethyl)-1H-imidazol-2-yl]oxy】-phenyl】acetamide (7a)

Compound Description: This compound is an intermediate in the synthesis of imidazole acyl urea derivatives designed as Raf kinase inhibitors. []

N-【4-【{ 2-[5-( trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl} oxy】-phenyl】acetamide (7d)

Compound Description: Similar to compound 7a, this compound serves as an intermediate in the synthesis of imidazole acyl urea derivatives designed as Raf kinase inhibitors. []

4-chloro-N-【【3-fluoro-4-【{ 2-[5-( trifluoromethyl)-1H-imidazol-2-yl]oxy】pyridin-4-yl} 】-phenyl】carbamothioyl】benzamide (9c)

Compound Description: This compound is a novel imidazole acyl urea derivative designed as a Raf kinase inhibitor. It exhibits potent inhibitory activity against the human gastric carcinoma cell line BGC823, comparable to the known Raf kinase inhibitor Sorafenib. []

N-【【3-fluoro-4-【{ 2-[5-( trifluoromethyl)-1H-imidazol-2-yl]pyridin-4-yl} oxy】-phenyl】carbamothioyl】-3-( pyridin-3-yl) acrylamide (9d)

Compound Description: This compound is another novel imidazole acyl urea derivative designed as a Raf kinase inhibitor. Like compound 9c, it displays potent inhibitory activity against the BGC823 cell line, comparable to Sorafenib. []

4‐[((4‐carboxybutyl){2‐[(4‐phenethylbenzyl)oxy]phenethyl}amino)methyl[benzoic]acid (BAY 58‐2667)

Compound Description: BAY 58‐2667 acts as a soluble guanylyl cyclase (sGC) activator. [] It functions as a haem-mimetic, binding with high affinity to sGC after haem oxidation. [] Importantly, BAY 58‐2667 protects sGC from ubiquitin-triggered degradation. []

5‐chloro‐2‐(5‐chloro‐thiophene‐2‐sulphonylamino‐N‐(4‐(morpholine‐4‐sulphonyl)‐phenyl)‐benzamide sodium salt (HMR 1766)

Compound Description: HMR 1766 is a haem-independent sGC activator. [] It does not act as a haem-mimetic like BAY 58‐2667 but directly activates sGC in a haem-independent manner. []

Zn-protoporphyrin IX (Zn‐PPIX)

Compound Description: Zn‐PPIX is a haem-mimetic that binds to sGC, replacing the native haem after its oxidation. []

5‐cyclopropyl‐2‐[1‐(2‐fluoro‐benzyl)‐1H‐pyrazolo[3,4‐b]pyridin‐3‐yl]‐pyrimidin‐4‐ylamine (BAY 41‐2272)

Compound Description: BAY 41‐2272 is a haem-dependent sGC stimulator, enhancing the activity of sGC in the presence of haem. []

N-methyl-5-(phenylethynyl)pyrimidin-2-amine (MPPA)

Compound Description: MPPA is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor subtype 5 (mGlu5). [] It displays biased modulation, enhancing certain signaling pathways (ERK1/2 phosphorylation and Ca2+ mobilization) more potently than others (IP1 accumulation and receptor internalization). [] MPPA lacks intrinsic agonist activity at mGlu5. []

3-cyano-N-(2,5-diphenylpyrazol-3-yl)benzamide (CDPPB)

Compound Description: CDPPB is a PAM of mGlu5, exhibiting intrinsic agonist activity at the receptor. [] It demonstrates high affinity and long residence time at mGlu5. []

1-[4-(4-chloro-2-fluoro-phenyl)piperazin-1-yl]-2-(4-pyridylmethoxy)ethenone

Compound Description: This compound, a close analog of 1-(4-(2-chloro-4-fluorophenyl)piperazin-1-yl)-2-(pyridin-4-ylmethoxy)ethanone (compound 2c), acts as a PAM of mGlu5. [] It exhibits positive cooperativity with orthosteric agonists in various signaling pathways, including Ca2+ mobilization and IP1 accumulation. []

(S)-3,5-dihydroxyphenylglycine (DHPG)

Compound Description: DHPG is an orthosteric agonist for mGlu5, commonly used in research to activate the receptor directly. []

4- (6- (4- (trifluoromethoxy) phenylamino) -5-methyl-pyrimidin-4-yl) -N- (2-morpholinoethyl) benzamide

Compound Description: This compound is a small-molecule inhibitor of BCR-ABL, a tyrosine kinase involved in the development of chronic myeloid leukemia. []

N-({5-chloro-6-[(4-fluoro tetrahydro-2H-pyrane-4-yl)methoxy]pyridin-3-yl}sulfonyl-4-(4-{[2-(4-chlorophenyl)-4,4-dimethyl cyclohexa-1-en-1-yl]methyl}piperazine-1-yl)-2-[(6-fluoro-1H-indazole-4-yl)oxy]benzamide

Compound Description: This compound is a selective Bcl-2 inhibitor used in the treatment of systemic lupus erythematosus, lupus nephritis, or Sjogren's syndrome. []

(S)-3-fluoro-4-(4-((2-(3-fluorophenyl) pyrrolidin-1-yl)methyl)phenoxy)benzamide (LY2444296)

Compound Description: LY2444296 is a relatively short-acting κ-opioid receptor antagonist. It effectively prevents grooming deficits in mice caused by the κ-agonist salvinorin A, suggesting anti-anhedonia effects. []

3-chloro-4-(4-(((2S)-2-pyridin-3-ylpyrrolidin-1-yl)methyl) phenoxy)benzamide (LY2795050)

Compound Description: Similar to LY2444296, LY2795050 is a relatively short-acting κ-opioid receptor antagonist. It effectively prevents grooming deficits in mice induced by salvinorin A, indicating potential anti-anhedonia effects. []

Salvinorin A

Compound Description: Salvinorin A is a potent κ-opioid receptor agonist. It induces grooming deficits in mice, serving as an ethologically relevant marker of anhedonia. []

N - [(R) -2,3- dihydroxy - propoxy] -3,4-difluoro-2- (2-fluoro-4-iodo - phenylamino) - benzamide

Compound Description: This compound is a potent and selective MEK inhibitor. []

6-acetyl-8-cyclopentyl-5-methyl-2- (5-piperazin-1-yl - pyridin-2 - ylamino)-8H-pyrido [2,3-d] pyrimidin-7-one

Compound Description: This compound is a potent and selective cyclin-dependent kinase 4 (CDK4) inhibitor. []

Properties

CAS Number

941926-09-6

Product Name

4-fluoro-N-(4-fluorobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

IUPAC Name

4-fluoro-N-(4-fluoro-1,3-benzothiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide

Molecular Formula

C20H13F2N3OS

Molecular Weight

381.4

InChI

InChI=1S/C20H13F2N3OS/c21-14-9-7-13(8-10-14)19(26)25(12-15-4-1-2-11-23-15)20-24-18-16(22)5-3-6-17(18)27-20/h1-11H,12H2

InChI Key

WWHAPCPPUYVQBY-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)CN(C2=NC3=C(C=CC=C3S2)F)C(=O)C4=CC=C(C=C4)F

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.